1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid

Catalog No.
S13850413
CAS No.
M.F
C8H11IN2O2
M. Wt
294.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic aci...

Product Name

1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid

IUPAC Name

1-butan-2-yl-5-iodopyrazole-4-carboxylic acid

Molecular Formula

C8H11IN2O2

Molecular Weight

294.09 g/mol

InChI

InChI=1S/C8H11IN2O2/c1-3-5(2)11-7(9)6(4-10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

UUKXXXMMZFZQIH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(C=N1)C(=O)O)I

1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, characterized by a five-membered heterocyclic structure that includes two nitrogen atoms at positions 1 and 2. This compound features a butan-2-yl group at position 1, an iodine atom at position 5, and a carboxylic acid group at position 4. Its molecular formula is C8H11IN2O2C_8H_{11}IN_2O_2 with a molecular weight of approximately 294.09 g/mol. The unique arrangement of these functional groups provides distinct chemical and physical properties that make it of interest in various scientific fields, including medicinal chemistry and materials science .

The chemical reactivity of 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can participate in typical organic reactions such as esterification and amidation. The iodine atom is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Additionally, the presence of the pyrazole ring allows for various electrophilic aromatic substitution reactions, particularly at the nitrogen positions .

Research indicates that compounds within the pyrazole class, including 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid, exhibit several biological activities. These may include anti-inflammatory and analgesic properties, as well as potential applications in treating various diseases due to their ability to interact with biological targets. Specific studies have suggested that iodinated pyrazoles can enhance bioactivity compared to their non-iodinated counterparts, possibly due to increased lipophilicity or improved binding affinity to biological receptors

Synthesis of 1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: One common method involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions. The reaction typically forms a hydrazone intermediate, which subsequently cyclizes to yield the pyrazole ring.
  • Iodination: The introduction of the iodine atom can be performed using iodine monochloride or other iodinating agents in the presence of suitable solvents.
  • Carboxylation: The carboxylic acid group can be introduced through oxidation of corresponding alcohols or via carbon dioxide insertion into reactive intermediates during synthesis .

1-(butan-2-yl)-5-iodo-1H-pyrazole-4-carboxylic acid has diverse applications across several fields: